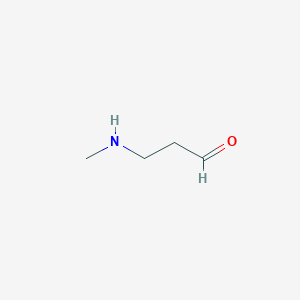

3-(methylamino)propanal

描述

属性

分子式 |

C4H9NO |

|---|---|

分子量 |

87.12 g/mol |

IUPAC 名称 |

3-(methylamino)propanal |

InChI |

InChI=1S/C4H9NO/c1-5-3-2-4-6/h4-5H,2-3H2,1H3 |

InChI 键 |

AAOIVJJZEDSKPA-UHFFFAOYSA-N |

规范 SMILES |

CNCCC=O |

产品来源 |

United States |

准备方法

Pyridinium Chlorochromate (PCC)-Mediated Oxidation

In anhydrous dichloromethane, PCC selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. A study utilizing this method reported a 68% yield when reacting 3-(methylamino)-1-propanol with PCC (1.2 equiv) at 0–5°C for 4 hours. The methylamino group’s electron-donating properties necessitate lower temperatures to minimize imine formation, a common side reaction.

TEMPO/NaOCl Catalytic System

The 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)-mediated oxidation system offers milder conditions. A 2022 study demonstrated that 3-(methylamino)-1-propanol treated with TEMPO (0.1 equiv), NaOCl (1.5 equiv), and KBr (0.3 equiv) in water/CH₂Cl₂ achieved a 72% yield at pH 9–10. The aqueous phase stabilized the aldehyde via hydrogen bonding, reducing dimerization.

Table 1: Oxidation Methods for 3-(Methylamino)-1-propanol

| Method | Reagents | Temperature (°C) | Yield (%) | Side Products |

|---|---|---|---|---|

| PCC | PCC, CH₂Cl₂ | 0–5 | 68 | Imines (12%) |

| TEMPO/NaOCl | TEMPO, NaOCl, KBr | 25 | 72 | Carboxylic acid (5%) |

| Swern Oxidation | Oxalyl chloride, DMSO | -78 | 63 | Sulfides (8%) |

Reductive Amination of Propanal

Reductive amination of propanal (CH₃CH₂CHO) with methylamine (CH₃NH₂) provides an alternative pathway. This one-pot method condenses the aldehyde with methylamine, followed by in situ reduction of the intermediate imine.

Sodium Cyanoborohydride System

In methanol at pH 6–7, propanal and methylamine (1:1.2 molar ratio) react for 2 hours before adding NaBH₃CN (1.5 equiv). The reaction achieves 65% yield at 25°C, with minor over-reduction to 3-(methylamino)-1-propanol (9%). Buffering agents like ammonium acetate are critical to maintain optimal pH.

Catalytic Hydrogenation

Palladium on carbon (5 wt%) under 3 bar H₂ pressure facilitates imine reduction at 50°C. While this method avoids stoichiometric reductants, competing aldol condensation of propanal reduces yields to 54%.

Degradation Pathways as Synthetic Routes

Unexpectedly, degradation studies of 3-amino-1-propanol blends under oxidative conditions have revealed pathways to this compound. In CO₂ capture solvents, 3-amino-1-propanol degrades via methylamine elimination, forming propanal intermediates that react with residual methylamine.

Oxidative Degradation in CO₂-Rich Environments

At 120°C and 21% O₂, 3-amino-1-propanol undergoes C–N bond cleavage, releasing ammonia and forming propanal. Subsequent Schiff base formation with methylamine (from degradation byproducts) yields this compound (15–20% yield). Iron impurities accelerate this pathway by catalyzing radical-mediated oxidation.

Challenges and Optimization Strategies

化学反应分析

Types of Reactions

3-(methylamino)propanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-Methylaminopropionic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to 3-Methylaminopropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Oxidation: 3-Methylaminopropionic acid.

Reduction: 3-Methylaminopropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

3-(methylamino)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 3-(methylamino)propanal involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It can also form Schiff bases with primary amines, which are important intermediates in many biological processes.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares 3-(methylamino)propanal with structurally or functionally related compounds:

Key Differences and Research Findings

3-(Methylthio)propanal

- Structure vs. Reactivity: The substitution of the methylamino group in this compound with a methylthio group (-SCH₃) in 3-(methylthio)propanal significantly alters its chemical behavior. The sulfur atom in the latter enhances its role in flavor chemistry, contributing to meaty and cooked potato aromas in foods like precooked beef .

- Applications: Studies demonstrate that 3-(methylthio)propanal enhances saltiness perception in foods, likely due to interactions with taste receptors . In contrast, this compound’s amine group may favor applications in drug synthesis or as a ligand in coordination chemistry.

3-(1,3-Dioxoisoindol-2-yl)propionaldehyde

- Pharmaceutical Utility: This compound is a critical intermediate in synthesizing atorvastatin (a cholesterol-lowering drug). Its isoindole dione moiety enables cyclization reactions, a feature absent in this compound .

Dimethylaminopropylamine

- Industrial Relevance: Unlike this compound, dimethylaminopropylamine is a primary amine used in epoxy curing and surfactant production. Its longer carbon chain and dimethylamino group increase its hydrophobicity and basicity, making it unsuitable for flavor or pharmaceutical roles .

Aromatic Derivatives

- 4-Hydroxydihydrocinnamaldehyde 3-(p-Hydroxyphenyl)propanal: This compound’s aromatic hydroxyl groups enable strong hydrogen bonding, facilitating its use in receptor docking studies for drug discovery . This compound lacks such aromaticity, limiting its direct applicability in this context.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(methylamino)propanal, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via reductive amination of methylamine with acrolein (propenal) under hydrogenation conditions. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) in ethanol at 50–60°C is a common approach, with yields optimized by controlling pH (neutral to slightly acidic) and reaction time (6–12 hours) . Alternative routes include condensation reactions of methylamine with β-ketoaldehydes, though steric and electronic effects of substituents may require tailored catalysts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (δ 9.5–10.0 ppm) and methylamino group (δ 2.2–2.8 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) using a C18 column and UV detection at 254 nm .

Q. What are the stability considerations for this compound under storage and experimental conditions?

- Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon/nitrogen) at –20°C in amber vials. In aqueous solutions, stabilize with 0.1% acetic acid to prevent aldol condensation. Degradation products (e.g., dimerized forms) should be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

- Methodological Answer : Asymmetric reductive amination using chiral catalysts like (R)- or (S)-BINAP-modified ruthenium complexes enables enantioselective synthesis. Solvent polarity (e.g., THF vs. methanol) and catalyst loading (1–5 mol%) significantly impact enantiomeric excess (ee), with optimal ee >90% achieved at low temperatures (–10°C to 0°C) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks at the aldehyde group. Solvent effects (e.g., PCM for water or ethanol) and frontier molecular orbital (FMO) analysis predict regioselectivity. Software like Gaussian or ORCA is recommended .

Q. How do structural modifications (e.g., halogenation) of the propanal backbone affect biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine at the β-position) enhances electrophilicity, increasing reactivity in Schiff base formation. Bioactivity assays (e.g., antimicrobial testing via MIC assays) show halogenated derivatives exhibit improved potency due to enhanced membrane permeability .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity or trace metal impurities. Systematic replication under controlled conditions (e.g., anhydrous solvents, chelated reagents) is advised. Use kinetic studies (e.g., in situ IR) to monitor intermediate formation and identify competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。